2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one
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Overview
Description
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one is a complex organic compound featuring a piperidine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the amino group of isonipecotic acid, followed by a series of reactions to introduce the benzyl and methyl groups . The reaction conditions often include the use of bases such as sodium hydroxide and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially inhibiting or modulating their activity . This interaction can lead to downstream effects on cellular pathways, influencing processes such as neurotransmission or inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
Uniqueness
What sets (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one apart is its specific substitution pattern, which can confer unique biological activities and selectivity for certain targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-8-15(9-11-19)18(2)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3 |
InChI Key |
NDDYBWBWTKZYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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